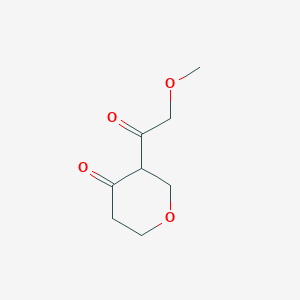
5-Isopropyl-5-methyl-2-phenylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-5-methyl-2-phenylmorpholine is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol It is a morpholine derivative characterized by the presence of isopropyl, methyl, and phenyl groups attached to the morpholine ring
Vorbereitungsmethoden
The synthesis of 5-Isopropyl-5-methyl-2-phenylmorpholine can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylmorpholine with isopropyl and methyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-phenylmorpholine, isopropyl halide, methyl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 2-phenylmorpholine is first dissolved in the solvent, followed by the addition of the base. The isopropyl and methyl halides are then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by column chromatography or recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
5-Isopropyl-5-methyl-2-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or methyl groups are replaced by other substituents using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the morpholine ring, resulting in the formation of corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and appropriate catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Isopropyl-5-methyl-2-phenylmorpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders and infections.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 5-Isopropyl-5-methyl-2-phenylmorpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or disrupting cell membrane integrity.
Vergleich Mit ähnlichen Verbindungen
5-Isopropyl-5-methyl-2-phenylmorpholine can be compared with other similar compounds, such as:
2-Phenylmorpholine: Lacks the isopropyl and methyl groups, resulting in different chemical and biological properties.
5-Methyl-2-phenylmorpholine: Contains only the methyl group, leading to variations in reactivity and applications.
5-Isopropyl-2-phenylmorpholine:
Eigenschaften
Molekularformel |
C14H21NO |
|---|---|
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
5-methyl-2-phenyl-5-propan-2-ylmorpholine |
InChI |
InChI=1S/C14H21NO/c1-11(2)14(3)10-16-13(9-15-14)12-7-5-4-6-8-12/h4-8,11,13,15H,9-10H2,1-3H3 |
InChI-Schlüssel |
CYFAALJAHINZKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(COC(CN1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


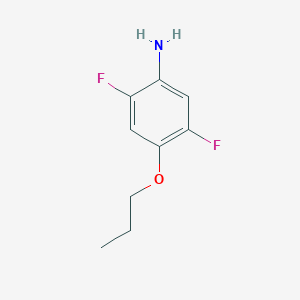
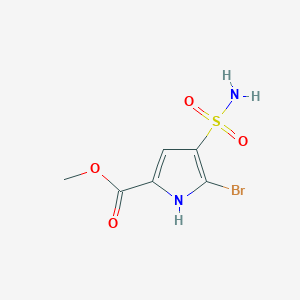

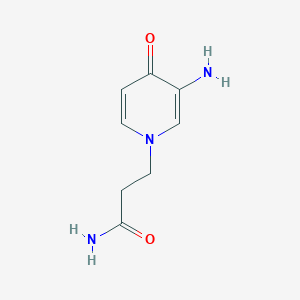
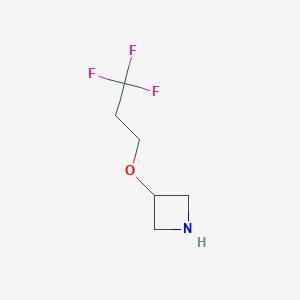
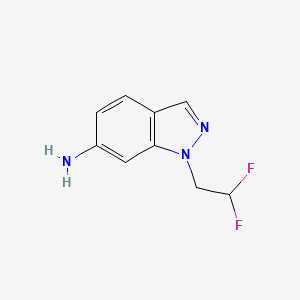
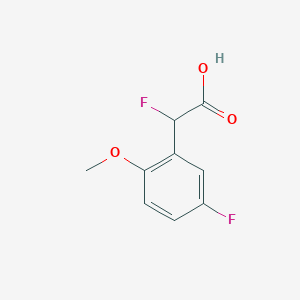
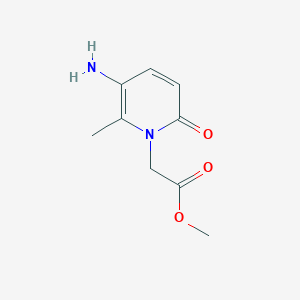
![2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B13068957.png)
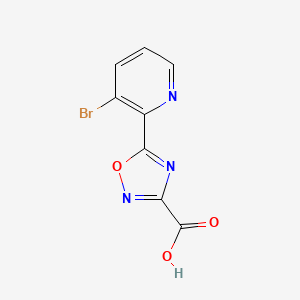

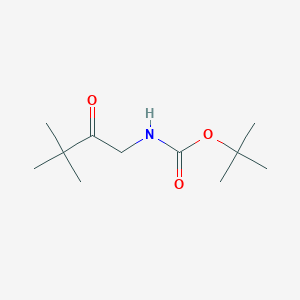
![N-((4-Chlorobenzoyl)oxy)-3-(N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanimidamide](/img/structure/B13068985.png)
